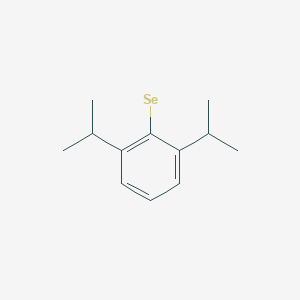
CID 15773460
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 15773460” is a chemical entity listed in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CID 15773460 involves specific reaction conditions and reagents. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis techniques, ensuring the compound’s purity and consistency. These methods are optimized for efficiency and cost-effectiveness, often involving automated processes and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: CID 15773460 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific conditions and reagents used in these reactions depend on the desired outcome and the nature of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired chemical transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
CID 15773460 has a wide range of applications in scientific research. It is used in various fields, including chemistry, biology, medicine, and industry. For example, it may be used in the development of new pharmaceuticals, the study of biochemical pathways, and the synthesis of novel materials .
Mecanismo De Acción
The mechanism of action of CID 15773460 involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action is often elucidated through detailed biochemical and pharmacological studies .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to CID 15773460 can be identified using databases such as PubChem. These compounds may share structural similarities and exhibit comparable chemical properties. Examples of similar compounds include those with similar functional groups or molecular frameworks .
Uniqueness: this compound is unique due to its specific chemical structure and properties. This uniqueness makes it valuable for certain applications where other compounds may not be as effective. The distinctiveness of this compound can be highlighted by comparing its chemical behavior and applications with those of similar compounds .
Propiedades
Fórmula molecular |
C12H17Se |
|---|---|
Peso molecular |
240.23 g/mol |
InChI |
InChI=1S/C12H17Se/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3 |
Clave InChI |
WNQIQJMLBABZDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















